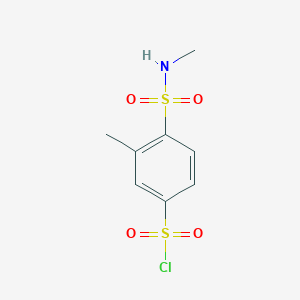
1-Bromo-2,2,5-trimethylhexane
Overview
Description
1-Bromo-2,2,5-trimethylhexane is an organic compound with the molecular formula C9H19Br. It is a bromoalkane, meaning it contains a bromine atom attached to an alkane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,5-trimethylhexane can be synthesized through several methods, including:
Halogenation of Alkanes: Bromination of 2,2,5-trimethylhexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.
Substitution Reactions: Using a suitable precursor such as 2,2,5-trimethylhexanol and reacting it with hydrobromic acid (HBr) to introduce the bromine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation processes to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
1-Bromo-2,2,5-trimethylhexane undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen atom, forming alcohols or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution Reactions: Using nucleophiles in polar solvents such as water or ethanol.
Major Products Formed:
Oxidation: 2,2,5-trimethylhexanol or 2,2,5-trimethylhexanone.
Reduction: 2,2,5-trimethylhexane or 2,2,5-trimethyl-1-hexene.
Substitution Reactions: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-Bromo-2,2,5-trimethylhexane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-2,2,5-trimethylhexane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism (SN1 or SN2). The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
1-bromo-2,2,3-trimethylhexane
1-bromo-2,4,4-trimethylhexane
Properties
IUPAC Name |
1-bromo-2,2,5-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQJPWUCUFBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
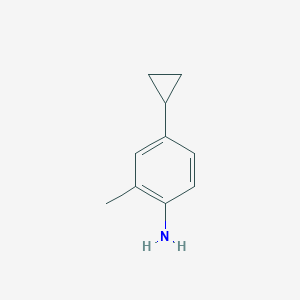
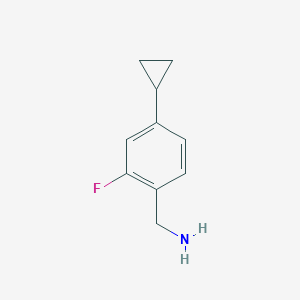
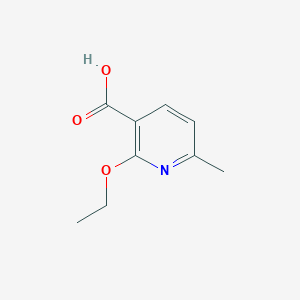
![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)

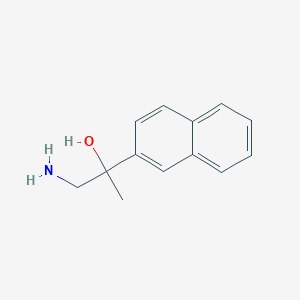
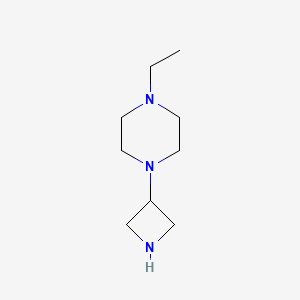
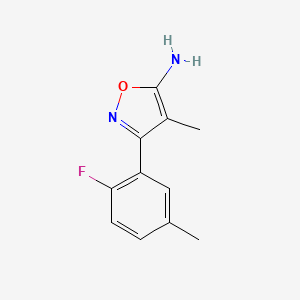
![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)
